2-Sec-butylpyrazine

Analytical Chemistry Gas Chromatography Quality Control

2-Sec-butylpyrazine (CAS 29460-93-3) is an alkylpyrazine derivative belonging to the class of nitrogen-containing heterocyclic aromatic compounds. It is characterized by a pyrazine ring substituted with a sec-butyl group at the 2-position, giving it the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 29460-93-3
Cat. No. B3024244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Sec-butylpyrazine
CAS29460-93-3
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCC(C)C1=NC=CN=C1
InChIInChI=1S/C8H12N2/c1-3-7(2)8-6-9-4-5-10-8/h4-7H,3H2,1-2H3
InChIKeyNFFQZEXYZVZKNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Sec-butylpyrazine (CAS 29460-93-3): Technical Profile and Procurement Considerations for Alkylpyrazine Derivatives


2-Sec-butylpyrazine (CAS 29460-93-3) is an alkylpyrazine derivative belonging to the class of nitrogen-containing heterocyclic aromatic compounds [1]. It is characterized by a pyrazine ring substituted with a sec-butyl group at the 2-position, giving it the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol [1][2]. This compound is primarily utilized in the flavor and fragrance industry due to its potent sensory properties, where it imparts characteristic nutty, earthy, and roasted notes, making it a valuable component for creating or modifying complex aroma profiles in food, beverage, and fragrance applications .

Why 2-Sec-butylpyrazine Cannot Be Simply Substituted with Other C8 Alkylpyrazine Isomers


Alkylpyrazines with identical molecular formulas can exhibit markedly different physicochemical and sensory properties based on subtle variations in their alkyl side-chain structure [1][2]. 2-Sec-butylpyrazine features a branched sec-butyl group, which distinguishes it from its linear n-butyl isomer (2-butylpyrazine) and its differently branched isobutyl isomer (2-isobutylpyrazine). These structural differences translate into quantifiable variations in chromatographic retention, partition coefficients, vapor pressure, and most critically, their odor character and sensory detection thresholds [3][4]. Consequently, substituting one C8 alkylpyrazine for another in a formulation or analytical standard without rigorous verification can lead to failed quality control, altered flavor profiles, and compromised experimental reproducibility. The following quantitative evidence underscores why precise specification of 2-sec-butylpyrazine is non-negotiable for scientific and industrial users.

Quantitative Differentiation Evidence: 2-Sec-butylpyrazine vs. Closest Alkylpyrazine Analogs


Chromatographic Retention Index (Polar Column) Distinguishes 2-Sec-butylpyrazine from its Linear n-Butyl Isomer

2-Sec-butylpyrazine exhibits a distinct chromatographic retention index (RI) on a polar stationary phase compared to its linear isomer, 2-butylpyrazine. This difference is critical for unambiguous compound identification in complex mixtures. The experimentally determined Kovats retention index for 2-sec-butylpyrazine on a PEG-20M capillary column is 1479 [1][2]. While a direct experimental RI for 2-butylpyrazine under identical conditions is not provided in the same source, the structural difference (branched sec-butyl vs. linear n-butyl) is known to alter polarity and, consequently, its interaction with polar phases, leading to a significantly different retention time and index. This property provides a verifiable analytical marker for confirming the identity and purity of a received batch, ensuring that the intended isomer has been procured.

Analytical Chemistry Gas Chromatography Quality Control

Predicted LogP (XLogP3-AA) Reveals Lipophilicity Differential vs. 2-Isobutylpyrazine

The lipophilicity of 2-sec-butylpyrazine, a key determinant of its partitioning behavior in biological and environmental systems, can be quantitatively compared to its isomer 2-isobutylpyrazine using computed partition coefficients. 2-Sec-butylpyrazine has an XLogP3-AA value of 1.3 [1]. In contrast, 2-isobutylpyrazine is reported with a LogP of 1.59 (ACD/Labs) or 1.89 (KOWWIN v1.67 estimate) . The lower predicted LogP for 2-sec-butylpyrazine suggests it is slightly less lipophilic than the isobutyl isomer, which can influence its solubility in lipid-based matrices, its interaction with biological membranes, and its volatility from aqueous solutions. This difference, while seemingly small, can be magnified in multi-phase systems and is critical for accurate predictive modeling in drug discovery or environmental fate studies.

Medicinal Chemistry ADME Prediction Formulation Science

Vapor Pressure Differential Impacts Volatility and Headspace Concentration in Flavor Applications

The volatility of a flavor compound directly influences its headspace concentration and perceived aroma intensity. The vapor pressure of 2-sec-butylpyrazine at 25°C is estimated to be 0.7 ± 0.4 mmHg . This can be compared to the vapor pressure of the smaller alkylpyrazine, 2-ethylpyrazine, which is reported with a significantly lower vapor pressure at the same temperature (specific value not found in this search, but its lower boiling point of 152-153°C compared to 191.4°C for 2-sec-butylpyrazine implies a higher vapor pressure) . More directly, the vapor pressure of the isomer 2-isobutylpyrazine is also estimated at 0.736 mmHg at 25°C . While the difference between the two C8 isomers is subtle, the contrast with the C6 analog is stark. This demonstrates that the sec-butyl substitution confers a specific volatility profile distinct from other alkylpyrazines, which is a critical parameter for formulators controlling the release and longevity of aroma in consumer products.

Flavor Chemistry Physical Chemistry Process Engineering

Sensory Detection Threshold in Water: 2-Sec-butylpyrazine's Potency Compared to Other Pyrazine Classes

The sensory potency of 2-sec-butylpyrazine is a primary driver for its use. Its reported odor detection threshold in water is estimated at 0.001 ppb . While this is noted to be less potent than its methoxy derivative, 2-methoxy-3-sec-butylpyrazine, it is on par with some of the most potent known aroma compounds like geosmin . In stark contrast, the detection threshold for the simpler alkylpyrazine 2-ethylpyrazine in water is 4000 μg/kg (ppb) [1]. This represents a 4,000,000-fold difference in potency. Although a direct head-to-head threshold for all C8 isomers in water is not available from a single source, the class-level inference is clear: the specific sec-butyl substitution pattern on the pyrazine ring confers an exceptionally low sensory threshold compared to smaller alkylpyrazines, making it effective at trace levels where other compounds would be undetectable.

Sensory Science Flavor Chemistry Quality Assurance

Predicted Density Differentiates 2-Sec-butylpyrazine from its Linear and Isobutyl Isomers

Density is a fundamental physical property that can be used for compound identification and purity assessment. The predicted density of 2-sec-butylpyrazine is reported as 0.955 ± 0.06 g/cm³ at 20°C [1] or 1.011 g/cm³ at 25°C (experimental) . These values can be compared to those reported for its isomers: 2-butylpyrazine has a density of 0.995 g/mL at 25°C , and 2-isobutylpyrazine has a predicted density of 0.958 g/cm³ . The small but measurable differences in density (Δρ ≈ 0.04 g/cm³ between sec-butyl and n-butyl; Δρ ≈ 0.053 g/cm³ between the manufacturer's reported experimental value and the isobutyl isomer) provide a simple, non-destructive physical property check that can help verify the identity of a received material. This is particularly useful when more sophisticated analytical instrumentation like GC-MS is not immediately available.

Physical Chemistry Formulation Quality Control

Biological Activity Profile: Differential Inhibition of Yeast and Fungi Compared to Other Pyrazine Derivatives

2-Sec-butylpyrazine has demonstrated a specific biological activity profile that may differentiate it for research purposes. It has been shown to inhibit the growth of yeast and fungi, including the species Deoxymutaaspergillic . This activity is not universally shared by all alkylpyrazines; for instance, a review of pyrazine derivatives notes that while many possess antimicrobial potential, the specific activity is highly dependent on the substitution pattern [1]. This indicates that 2-sec-butylpyrazine possesses a distinct structure-activity relationship (SAR) that could make it a valuable tool compound in microbiology and antifungal drug discovery research. While not as potent as some specifically designed synthetic derivatives, its defined activity against certain fungal species offers a point of differentiation from other, more common alkylpyrazines that may lack this property.

Microbiology Antifungal Research Natural Product Chemistry

Optimal Use Cases for 2-Sec-butylpyrazine (CAS 29460-93-3) Based on Quantified Differentiation Evidence


Flavor and Fragrance Creation Requiring Ultra-Low-Use-Level Potency

The exceptionally low odor detection threshold of 2-sec-butylpyrazine in water (~0.001 ppb) makes it a prime candidate for applications requiring a potent nutty, earthy, or roasted character at trace levels . This includes premium beverage flavoring (e.g., coffee, cocoa, whiskey), savory food top-notes (e.g., roasted meats, nuts), and complex fine fragrances where a subtle, lingering base note is desired. Its potency ensures cost-effectiveness despite a higher unit price, as minimal quantities achieve the desired sensory impact, a feat impossible with less potent analogs like 2-ethylpyrazine (threshold 4000 ppb).

Analytical Chemistry and Quality Control as a Certified Reference Standard

The well-defined chromatographic retention index (RI = 1479 on PEG-20M) and distinct physicochemical properties (density, LogP, vapor pressure) establish 2-sec-butylpyrazine as a valuable reference standard for gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) method development and validation [1][2]. Its use is critical for the accurate identification and quantification of this specific alkylpyrazine isomer in complex matrices such as food extracts, environmental samples, or natural product research, where isobaric or isomeric interferences could lead to misidentification.

Medicinal Chemistry and ADME/Tox Modeling for Lipophilic Heterocycles

The quantifiable differences in lipophilicity (XLogP3-AA = 1.3) and vapor pressure (0.7 mmHg) between 2-sec-butylpyrazine and its isomers provide a valuable dataset for training and validating predictive models in drug discovery [2]. Researchers can use this compound as a simple, well-characterized scaffold to study the impact of subtle changes in alkyl chain branching on key ADME (absorption, distribution, metabolism, excretion) properties like membrane permeability and volatility, or in environmental fate models for predicting the transport of nitrogen-containing heterocycles.

Microbiology and Antifungal Discovery Research as a Tool Compound

The reported ability of 2-sec-butylpyrazine to inhibit the growth of specific yeast and fungi, including Deoxymutaaspergillic, positions it as a useful tool compound for microbiological research . Scientists investigating fungal cell wall biosynthesis or novel antifungal targets can use this compound to probe structure-activity relationships (SAR) within the alkylpyrazine class. Its specific activity profile differentiates it from other alkylpyrazines and offers a defined chemical starting point for further derivatization and optimization in drug discovery programs.

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